BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data for (4-methylthiazol-2-
yl)methanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (4-methylthiazol-2-yl)methanol

Cat. No.: B088423

Spectroscopic Data for (4-methylthiazol-2-
yl)methanol: A Technical Guide
Introduction

This technical guide provides a summary of spectroscopic data for (4-methylthiazol-2-
yl)methanol (CAS No: 13750-63-5). Due to the limited availability of publicly accessible,
comprehensive experimental data for this specific compound, this document also includes
comparative data for the structurally similar compound, 4-methylthiazole. This information is
intended for researchers, scientists, and professionals in drug development who require
spectroscopic information for the characterization of thiazole-containing molecules.

(4-methylthiazol-2-yl)methanol is a heterocyclic compound featuring a thiazole ring, a
functional group of interest in medicinal chemistry due to its presence in numerous biologically
active compounds. Spectroscopic analysis is crucial for the structural elucidation and purity
assessment of such molecules.

Spectroscopic Data Summary

A comprehensive experimental dataset for (4-methylthiazol-2-yl)methanol is not readily
available in public databases. The following tables provide a summary of available data for the
related compound 4-methylthiazole, which can serve as a reference for spectral interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: *H NMR Data for 4-methylthiazole

Chemical Shift (8) ppm Multiplicity Assighment
8.64 d H-2
6.87 d H-5
2.47 S CHs
Solvent: CCls, Frequency: 300 MHz
Table 2: 13C NMR Data for 4-methylthiazole
Chemical Shift (8) ppm Assighment
151.1 C-2
149.2 C-14
114.8 C-5
16.9 CHs
Solvent: DMSO-ds
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for Thiazole Derivatives
Wavenumber (cm~?) Intensity Assignment
~3100 Medium C-H stretch (aromatic)
~1545 Medium C=N stretch (thiazole ring)
~1480 Medium C=C stretch (thiazole ring)
~1320 Medium Ring skeletal vibrations
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Note: These are characteristic ranges for thiazole derivatives and may vary for (4-
methylthiazol-2-yl)methanol.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-methylthiazole

miz Relative Intensity (%) Assighment
99 100 [M]*

72 45 [M - HCN]*
58 30 [M - CHsCN]*

lonization Mode: Electron lonization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard.

e 'H NMR Acquisition: The *H NMR spectrum is recorded on a 300 MHz or higher field
spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain
a good signal-to-noise ratio.

e 13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument. A proton-
decoupled pulse sequence is typically used, and a larger number of scans is required due to
the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of
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the sample with dry KBr and pressing the mixture into a thin disk.

o Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned from 4000 to 400 cm~1. A background
spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC).

« lonization: The sample molecules are ionized using a suitable technique, such as Electron
lonization (EI) or Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and
structural elucidation of a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the spectroscopic analysis process.

 To cite this document: BenchChem. [Spectroscopic data for (4-methylthiazol-2-yl)methanol
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088423#spectroscopic-data-for-4-methylthiazol-2-yl-
methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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